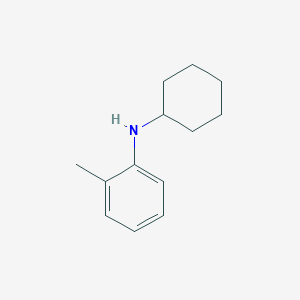

N-cyclohexyl-2-methylaniline

Description

Contextualization within Aniline (B41778) and Cyclohexylamine (B46788) Derivative Chemistry

N-cyclohexyl-2-methylaniline is a secondary amine that incorporates structural motifs from two fundamental building blocks in organic synthesis: aniline and cyclohexylamine. Aniline, the simplest aromatic amine, and its derivatives are cornerstones of the chemical industry, serving as precursors to dyes, polymers, and pharmaceuticals. orgsyn.org The chemistry of aniline is dominated by the electronic effects of the amino group on the aromatic ring and the nucleophilicity of the nitrogen atom.

Conversely, cyclohexylamine is a primary aliphatic amine. Its chemical behavior is characterized by the basicity of the amino group and the conformational flexibility of the cyclohexane (B81311) ring. The C-N bond in cyclohexylamine is a typical single bond, whereas in aniline, there is partial π-bonding between the nitrogen lone pair and the aromatic ring, resulting in a shorter C-N bond length (1.41 Å in aniline vs. 1.47 Å in cyclohexylamine). orgsyn.org

This compound bridges these two domains. As an N-substituted aniline, the nitrogen atom's lone pair is still involved with the aromatic ring, but the presence of the bulky cyclohexyl group introduces significant steric hindrance around the nitrogen. Furthermore, the methyl group at the ortho position of the phenyl ring adds to this steric crowding and also influences the electronic properties of the aromatic system. This distinct combination of features makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Historical Development of Synthetic Approaches to N-Substituted Anilines

The synthesis of N-substituted anilines has evolved significantly over the past century. Early methods often relied on direct alkylation of anilines with alkyl halides. However, this approach frequently suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

A more controlled, classical approach is reductive amination . This two-step, one-pot reaction involves the condensation of an aniline with a ketone or aldehyde to form an imine (or enamine) intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of a compound like this compound, this would typically involve the reaction of o-toluidine (B26562) with cyclohexanone (B45756). The reduction step has historically been carried out using various reagents, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium on carbon) or hydride reagents. youtube.compsu.edu The development of milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN), was a significant advancement as they can be present in the reaction mixture from the start without readily reducing the initial ketone. libretexts.orgyoutube.com

The most profound shift in the synthesis of N-substituted anilines came with the advent of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , first reported in the mid-1990s, revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This method offers exceptional functional group tolerance and substrate scope, allowing for the synthesis of a vast array of aryl amines under relatively mild conditions, replacing harsher, older methods like the Goldberg reaction. wikipedia.org The synthesis of this compound via this method would involve coupling a 2-halotoluene (e.g., 2-chlorotoluene (B165313) or 2-bromotoluene) with cyclohexylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The evolution of specialized, bulky, and electron-rich phosphine ligands (often called Buchwald ligands) has been critical to the reaction's success and broad applicability. youtube.com

Table 1: Comparison of Major Synthetic Routes to N-Substituted Anilines

Significance in Contemporary Organic Synthesis Methodologies

This compound and its structural analogs are significant in modern organic synthesis primarily as building blocks and as model compounds for developing new catalytic systems. The steric hindrance provided by the ortho-methyl and N-cyclohexyl groups presents a challenge for many synthetic transformations, making it an excellent test substrate for the efficiency and steric tolerance of new catalysts.

For instance, the successful synthesis of such sterically hindered anilines using methods like the Buchwald-Hartwig amination demonstrates the power and utility of the catalytic system. acs.org The bulky cyclohexyl group can influence reaction kinetics and equilibria, providing valuable mechanistic insights.

Furthermore, N-substituted anilines are prevalent structural motifs in a wide range of biologically active molecules and functional materials. While specific applications for this compound itself are not widely documented, its analogs are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.org The development of efficient, selective, and sustainable methods to produce these types of compounds, for which this compound serves as a representative example, remains an active and important area of research in contemporary organic chemistry. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLOIOTQFYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902843 | |

| Record name | NoName_3408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 2 Methylaniline and Analogues

Direct N-Alkylation Strategies

Direct N-alkylation represents a prominent method for forming C-N bonds, where an amine is directly coupled with an alkylating agent. In the context of synthesizing N-cyclohexyl-2-methylaniline, this typically involves the reaction of 2-methylaniline with a cyclohexyl source, such as an alcohol or phenol (B47542), facilitated by a catalyst.

Catalytic N-Alkylation of Amines with Alcohols or Phenols

The use of alcohols as alkylating agents is an attractive, environmentally conscious approach as the primary byproduct is water. This process, often termed "borrowing hydrogen" or "hydrogen autotransfer," involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the final secondary amine.

Palladium-based catalysts are highly effective for the N-alkylation of amines with alcohols. rsc.org These systems can be either homogeneous or heterogeneous and demonstrate high efficiency for a variety of substrates. The general catalytic cycle involves the palladium center first coordinating to the alcohol and facilitating its dehydrogenation to form a ketone (cyclohexanone in this case) and a palladium-hydride species. The cyclohexanone (B45756) then reacts with the amine (2-methylaniline) to form an imine intermediate. This imine is then hydrogenated by the palladium-hydride, regenerating the active palladium catalyst and releasing the N-alkylated amine product. uni-rostock.de Various palladium catalysts, including palladium nanoparticles supported on materials like silica (B1680970) or zirconia, have been developed to facilitate this transformation with good to excellent yields. rsc.org

Table 1: Examples of Palladium-Catalyzed N-Alkylation of Amines with Alcohols Note: This table presents representative data for analogous reactions to illustrate the scope of the methodology.

| Amine | Alcohol | Catalyst System | Conditions | Yield | Reference |

| Aniline (B41778) | Benzyl (B1604629) Alcohol | Pd/Fe2O3 | Toluene, 110 °C | 95% | nih.gov |

| Aniline | Benzyl Alcohol | Pd-NPs on meso-SiO2 | Toluene, 110 °C, 24h | 95% | rsc.org |

| 4-Methylaniline | Benzyl Alcohol | Pd-NPs on meso-SiO2 | Toluene, 110 °C, 24h | 93% | rsc.org |

| Aniline | 1-Phenylethanol | Pd-NPs on meso-SiO2 | Toluene, 110 °C, 24h | 89% | rsc.org |

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recycling. A notable system for the N-alkylation of amines involves the use of an alumina-supported palladium hydride (PdHx/Al2O3) catalyst. This bifunctional catalyst efficiently converts phenols directly to secondary amines through a tandem hydrogenation and amination reaction under a hydrogen atmosphere. The process operates under relatively mild conditions. The alumina (B75360) (Al2O3) support is believed to activate the phenol, while the palladium hydride (PdHx) species provides high reactivity for the hydrogenation and amination steps. For example, in the reaction of phenols with amines, the PdHx/Al2O3 catalyst demonstrated superior performance compared to other palladium catalysts, which were prone to poisoning by the amine reactants.

Table 2: N-Alkylation of Amines with Phenols using PdHx/Al2O3 Data from a study on related substrates.

| Amine | Phenol | Catalyst | Conditions | Yield | Reference |

| p-Toluidine | Phenol | PdHx/Al2O3 | 70 °C, 1 atm H2, 10h | 85% | unh.edu |

| Aniline | p-Cresol | PdHx/Al2O3 | 70 °C, 1 atm H2, 10h | 83% | unh.edu |

| n-Butylamine | Phenol | PdHx/Al2O3 | 70 °C, 1 atm H2, 10h | 81% | unh.edu |

N-Alkylation via Nitroso Compound Intermediates

An alternative, though less common, pathway for alkylation involves N-nitroso compounds. The mechanism is understood to proceed through the formation of a carbocation intermediate. For instance, the metabolic or base-catalyzed decomposition of N-nitrosoalkylamines can generate an unstable diazonium ion, which then releases nitrogen gas to form a carbocation. This highly reactive carbocation can then alkylate a nucleophile, such as an amine. Research on the metabolism of N-nitrosodi-n-propylamine and the decomposition of N-n-propyl-N-nitrosourea has provided evidence for this mechanism, showing the formation of rearranged alcohol products (isopropanol from n-propyl precursors), which strongly indicates the involvement of a carbocation that can undergo rearrangement.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for synthesizing amines. The process involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. This can be performed in a stepwise manner or as a one-pot reaction.

Hydrogenation of Methylaniline Derivatives with Cyclohexanone

The synthesis of this compound via reductive amination involves the reaction of 2-methylaniline with cyclohexanone. The general mechanism begins with the nucleophilic attack of the nitrogen atom of 2-methylaniline on the carbonyl carbon of cyclohexanone. youtube.com This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com The initial addition forms a hemiaminal (or carbinolamine) intermediate. This intermediate then dehydrates to form a water molecule and an iminium ion, which is in equilibrium with its corresponding imine. nih.govyoutube.com

In the final step, this C=N double bond is reduced to a C-N single bond. This can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN), or through catalytic hydrogenation. youtube.com When using catalytic hydrogenation, a catalyst like palladium on carbon (Pd/C) is employed in the presence of a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). nih.govresearchgate.net The palladium catalyst's zerovalent sites are crucial for the hydrogenation of the imine intermediate. nih.gov Studies on the reductive amination of cyclohexanone with aniline over Pd/C have shown this to be an efficient one-pot process. nih.gov

Table 3: Reductive Amination of Cyclohexanone with Anilines Illustrative conditions based on analogous reactions.

| Amine | Carbonyl | Catalyst / Reducing Agent | Conditions | Product | Reference |

| Aniline | Cyclohexanone | Pd/C, H2 | 100 °C, 10 bar H2, Toluene | N-Cyclohexylaniline | nih.gov |

| Aniline | Cyclohexanone | NaBH(OAc)3 | Dichloroethane, Room Temp. | N-Cyclohexylaniline | youtube.com |

| Ammonia | Cyclohexanone | Pd/C, Ammonium Formate | Methanol (B129727), Reflux | Cyclohexylamine (B46788) | researchgate.net |

Reductive Amination of Cyclohexanone with Methylaniline or Methylamine

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. libretexts.org The process involves two sequential steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. youtube.comyoutube.com

The synthesis of this compound via this route would typically start with the reaction of cyclohexanone and 2-methylaniline. The initial reaction is the nucleophilic addition of the primary amine (2-methylaniline) to the carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form an imine intermediate (N-(cyclohexylidene)-2-methylaniline). This imine is then reduced in the second step to yield the final product, this compound. youtube.com

A variety of reducing agents can be employed for the reduction of the imine intermediate. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH₄) and its derivatives are more commonly used. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this reaction as it is selective for the imine and does not readily reduce the starting ketone or aldehyde. libretexts.org An alternative approach involves using metallic magnesium in methanol, buffered with triethylamine (B128534) and acetic acid, which has been shown to effectively reduce imines to secondary amines without the formation of tertiary amine or alcohol byproducts. psu.edu

Table 1: Common Reducing Systems for Reductive Amination

| Reducing Agent/System | Description |

|---|---|

| Sodium Borohydride (NaBH₄) | A common and effective hydride reagent for reducing imines. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reagent, selective for the protonated imine over ketones/aldehydes, allowing for a one-pot reaction. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | A very strong reducing agent, also capable of reducing the imine bond. youtube.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas with a palladium on carbon catalyst is a classic method for imine reduction. youtube.com |

Catalytic Hydrogenation of Related Anilines

Catalytic hydrogenation is a fundamental technique in organic synthesis for the reduction of various functional groups. iitm.ac.in In the context of synthesizing this compound, this method could be applied by hydrogenating the aromatic ring of a precursor molecule like N-phenyl-2-methylaniline. This process involves the addition of hydrogen across the double bonds of the phenyl ring, converting it into a cyclohexyl group.

The reaction is performed using hydrogen gas, often under pressure, in the presence of a heterogeneous metal catalyst. iitm.ac.in The choice of catalyst is critical and depends on the specific substrate and desired selectivity.

Common Catalysts for Hydrogenation:

Nickel Catalysts: Raney Nickel is a widely used, cost-effective catalyst for the hydrogenation of aromatic compounds, though it often requires high temperatures and pressures. iitm.ac.in

Platinum Group Metals: Catalysts based on platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) are highly active for aromatic hydrogenation. They can often operate under milder conditions than nickel catalysts. iitm.ac.in For instance, rhodium-on-carbon is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions.

Bimetallic Catalysts: Recent research into related hydrogenations has shown high yields using bimetallic catalysts, such as copper-cobalt (Cu-Co) supported on carbon, which can enhance catalytic activity and selectivity. nih.gov

A significant challenge in this process is controlling the reaction to prevent over-hydrogenation or side reactions. For instance, hydrogenolysis (cleavage of C-N bonds) can sometimes occur, leading to undesired byproducts. The stability of the catalyst against sintering, leaching, and coking is also a key consideration for industrial feasibility. nih.gov

Derivatization from Substituted Anilines

Functionalization of Ortho-Substituted Aniline Precursors

An alternative synthetic strategy involves starting with an aniline precursor that already contains the required ortho-substituent, in this case, a methyl group (i.e., 2-methylaniline or o-toluidine). Subsequent chemical modifications are then performed to introduce the cyclohexyl group onto the nitrogen atom. This approach is advantageous as it avoids potential issues with ortho-substitution on a pre-formed N-cyclohexylaniline skeleton.

One common method of functionalization is N-alkylation. This can be achieved by reacting 2-methylaniline with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction. ncert.nic.in However, this method can sometimes lead to over-alkylation, producing a tertiary amine.

A more complex, multi-step synthesis can also be employed, as illustrated in the synthesis of related compounds. For example, a process for making a brominated N-cyclohexyl-N-methyl-benzylamine derivative starts by reacting N-methyl-cyclohexylamine with a substituted benzyl bromide. google.com This highlights a strategy where the N-cyclohexyl-N-methylamine core is first constructed and then reacted with another functionalized molecule. Applying this logic to the target compound, one could envision a pathway where 2-methylaniline is first converted into an intermediate that is then coupled with a cyclohexyl-containing reactant.

Mechanochemical Synthesis Approaches for N-Methylated Amines

Mechanochemistry represents a significant advancement in "green chemistry," utilizing mechanical energy, such as ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent. researchgate.net This technique is being explored for various organic transformations, including the N-methylation of amines, a process related to the synthesis of N-alkylated anilines.

In a typical mechanochemical synthesis of N-methylated amines, a secondary amine is milled in a vibrational ball mill with a methylating agent. researchgate.net This solvent-free approach offers several advantages:

Reduced Solvent Waste: Eliminates the environmental and economic costs associated with solvent use and disposal.

Rapid Reaction Times: Reactions can often be completed much faster than in traditional solution-based chemistry.

Simplified Workup: Products can sometimes be isolated by simple washing, avoiding complex purification steps like chromatography. researchgate.net

Research has demonstrated the successful N-methylation of 26 different secondary amines using paraformaldehyde as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent under ball-milling conditions. researchgate.net While this specific study focused on methylation rather than cyclohexylation, it establishes the principle that C-N bond formation via reductive amination chemistry is feasible under mechanochemical conditions. Other research has explored the mechanochemical generation of nitrogen-centered radicals as a pathway to forming tertiary amines within polymer structures. rsc.org These studies underscore the potential of mechanochemistry as a powerful and sustainable method for synthesizing complex amines. researchgate.netrsc.org

Byproduct Formation in Related Industrial Processes

Formation during Diphenylamine (B1679370) Synthesis

This compound can potentially be formed as a byproduct in industrial processes that utilize similar starting materials and catalysts under high-temperature and high-pressure conditions. A relevant example is the industrial synthesis of substituted diphenylamines, which are valuable intermediates for dyes, agricultural chemicals, and rubber compounding agents. google.com

One patented process describes the production of 2-methyldiphenylamine by reacting 2-methylaniline with phenol in the presence of a catalyst. google.com Notably, this process can also involve the use of cyclohexanone. In one variation, hydrogen pressure is applied to the reaction mixture containing phenol, which can convert some of the phenol into cyclohexanone. This in-situ generated cyclohexanone can then participate in the reaction. google.com

Given the presence of 2-methylaniline (a primary amine) and cyclohexanone (a ketone) under catalytic conditions, the formation of the imine N-(cyclohexylidene)-2-methylaniline is highly plausible. Subsequent reduction of this imine, either by hydrogen present in the reactor or through hydrogen transfer from other molecules, would lead directly to the formation of this compound as a byproduct. The process aims to produce diphenylamine, but the conditions are conducive to the reductive amination side reaction that would yield the N-cyclohexylated product.

Reaction Pathways and Mechanistic Investigations

Detailed Reaction Mechanisms of N-Alkylation Processes

The primary route for synthesizing N-cyclohexyl-2-methylaniline is through the N-alkylation of 2-methylaniline, most commonly achieved via reductive amination with cyclohexanone (B45756). masterorganicchemistry.compearson.com This process can be performed as a one-pot reaction using a specific reducing agent like sodium cyanoborohydride (NaBH₃CN) that selectively reduces the intermediate iminium ion without significantly reducing the initial ketone. masterorganicchemistry.comorganicchemistrytutor.com

The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of 2-methylaniline attacking the electrophilic carbonyl carbon of cyclohexanone. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine or hemiaminal.

Dehydration to Iminium Ion: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The subsequent loss of a water molecule is driven by the lone pair of electrons on the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. This step is often the rate-determining step of the imine formation phase. organicchemistrytutor.com

Reduction: The C=N double bond of the iminium ion is then reduced by a hydride-donating reagent. organicchemistrytutor.com In the case of sodium cyanoborohydride, the hydride (H⁻) attacks the electrophilic carbon of the iminium ion, breaking the pi bond and forming the final N-C bond, yielding the stable secondary amine, this compound.

An alternative, though less common, pathway is the direct N-alkylation of 2-methylaniline with a cyclohexyl halide. This method follows a standard nucleophilic substitution mechanism but is often less efficient due to potential side reactions and the lower reactivity of secondary halides. Catalytic methods using alcohols as alkylating agents, known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, have also been developed for N-alkylation of anilines. rsc.orgnih.govresearchgate.net In this process, a catalyst (often based on Ru or Ir) temporarily oxidizes the alcohol to an aldehyde or ketone (cyclohexanone in this case), which then undergoes the reductive amination sequence described above, with the catalyst returning the hydrogen in the final reduction step. rsc.orgnih.gov

Mechanistic Aspects of Electrochemical Oxidation of Related Aniline (B41778) Derivatives

The electrochemical oxidation of N-alkylanilines, including derivatives structurally similar to this compound, has been investigated to understand their behavior under anodic conditions. mdpi.comrug.nl The general mechanism for the oxidation of secondary and tertiary N-alkylanilines in non-aqueous solvents involves the initial removal of one electron from the nitrogen atom to form a radical cation. mdpi.comnih.gov

The key steps in the electrochemical oxidation are as follows:

Formation of a Radical Cation: The process begins with a one-electron oxidation of the amine at the anode surface, generating a radical cation. The potential at which this occurs is dependent on the amine's structure, including the nature of the substituents on both the nitrogen and the aromatic ring. mdpi.comnih.gov

Deprotonation: The highly acidic radical cation undergoes rapid deprotonation. In the case of this compound, this deprotonation would preferentially occur at the α-carbon of the cyclohexyl ring (the C-H bond adjacent to the nitrogen) to form a neutral α-amino radical. mdpi.com

Further Oxidation and Reaction: This α-amino radical is more easily oxidized than the parent amine. It can undergo a second one-electron oxidation to form an iminium cation. mdpi.com This iminium cation is susceptible to nucleophilic attack by solvent or other species present in the electrolyte solution.

Table 1: Oxidation Potentials of Selected Aniline Derivatives This table presents data for related compounds to illustrate the electronic effects on oxidation potential.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |

|---|---|---|

| Aniline | 0.92 | Parent compound |

| N-Methylaniline | 0.68 | N-alkylation lowers the oxidation potential |

| N,N-Dimethylaniline | 0.61 | Further N-alkylation continues to lower the potential |

| Diphenylamine (B1679370) | 0.84 | N-arylation has a different electronic effect |

Data adapted from various electrochemical studies. mdpi.comnih.gov Potentials are approximate and can vary with experimental conditions.

Catalytic Mechanism Elucidation (e.g., Hydrosilylation, Hydroaminomethylation)

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a C=N double bond. wikipedia.orglibretexts.org While not a direct reaction of this compound itself, the mechanism is highly relevant to its synthesis, specifically in the reduction of the intermediate imine (cyclohexylidene-2-methylaniline). The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org

Using a platinum or rhodium catalyst, the cycle is proposed as:

Oxidative Addition: The catalyst (in a low oxidation state, e.g., M(0)) reacts with the hydrosilane (R₃SiH), breaking the Si-H bond and adding it to the metal center to form a metal-hydrido-silyl complex (H-M(II)-SiR₃). wikipedia.orglibretexts.org

Substrate Coordination: The imine substrate coordinates to the metal complex.

Insertion: The C=N bond of the imine inserts into the metal-hydride (M-H) bond. This step forms a new C-H bond and an N-metal bond, creating an α-aminoalkyl-metal complex.

Reductive Elimination: The final step is the reductive elimination of the silylated amine product. A C-N bond is formed between the silyl (B83357) group and the nitrogen atom, regenerating the M(0) catalyst and releasing the N-silyl-N-cyclohexyl-2-methylaniline, which can be subsequently hydrolyzed to the final amine product.

Hydroaminomethylation

Hydroaminomethylation is a powerful tandem reaction that converts an alkene into a higher amine in a single step using syngas (CO/H₂) and an amine. nih.govacs.org this compound can be a product of this reaction, for instance, by reacting a six-carbon alkene (like 1-hexene) with 2-methylaniline. The catalytic cycle, typically employing rhodium or ruthenium complexes, involves three main stages. nih.gov

Hydroformylation: The alkene first undergoes hydroformylation, a well-established process where H₂ and CO are added across the double bond to form an aldehyde. nih.govmdpi.com The catalyst, often a rhodium-phosphine complex, facilitates the formation of a seven-carbon aldehyde from the six-carbon alkene. semanticscholar.org The regioselectivity (linear vs. branched aldehyde) is a critical aspect controlled by the catalyst and reaction conditions. mdpi.com

Condensation: The newly formed aldehyde then reacts in situ with the amine (2-methylaniline). This is a condensation reaction that forms an enamine or, after dehydration, an imine intermediate, identical to the one formed in reductive amination.

Stereochemical Considerations in the Cyclohexyl Moiety and its Influence on Reactivity

In the chair conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For a bulky substituent like the N-(2-methylphenyl)amino group, there is a strong energetic preference for it to occupy the equatorial position. slideshare.net When in the axial position, the large substituent experiences significant steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring (at the C3 and C5 positions). This steric strain destabilizes the axial conformer, making the equatorial conformer the dominant species at equilibrium.

The conformational preference directly influences the molecule's reactivity:

Steric Hindrance: The equatorial position provides more space for the substituent, making the nitrogen atom's lone pair more sterically accessible for reactions like protonation, further alkylation, or coordination to a metal catalyst, compared to if it were in the more crowded axial position. slideshare.net

Reaction Rates: Reactions involving the nitrogen or the adjacent cyclohexyl C-H bond are affected by the substituent's orientation. For example, in oxidation reactions that proceed via hydrogen abstraction from the α-carbon, the stereoelectronic requirements for orbital overlap can differ between axial and equatorial C-H bonds, potentially leading to different reaction rates. Generally, reactions proceed faster when the reacting group is in the less sterically hindered equatorial position. slideshare.net

Product Distribution: In reactions that form new chiral centers on the cyclohexyl ring, the existing equatorial substituent can direct the incoming reagent to a specific face of the ring (diastereoselective control), influencing the stereochemical outcome of the product.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in N-cyclohexyl-2-methylaniline. The FT-IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds. researchgate.net

Key expected absorption bands include:

N-H Stretching: A moderate, sharp peak around 3300–3500 cm⁻¹, characteristic of a secondary amine.

C-H Aromatic Stretching: Peaks typically appear just above 3000 cm⁻¹.

C-H Aliphatic Stretching: Strong, sharp peaks are expected in the 2850–2960 cm⁻¹ region, corresponding to the CH₂ and CH groups of the cyclohexyl ring and the methyl group. researchgate.net

C=C Aromatic Stretching: Multiple sharp bands in the 1500–1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-N Stretching: This vibration appears in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₁₃H₁₉N), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 189.30 g/mol ). Electron ionization (EI) would likely induce fragmentation. Expected fragmentation patterns could include:

Loss of a methyl group (-CH₃) from the aromatic ring.

Cleavage of the C-N bond, leading to fragments corresponding to the 2-methylaniline cation or the cyclohexyl cation.

Fragmentation of the cyclohexyl ring through the loss of alkene fragments.

Analysis of these fragments allows for the confirmation of the different structural components of the molecule.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a sample. For this compound (C₁₃H₁₉N), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, and nitrogen. This technique is often used in conjunction with spectroscopic methods to provide comprehensive evidence for a compound's structure and purity. d-nb.info For instance, in the characterization of new metal complexes with ligands derived from substituted anilines, elemental analysis is a standard procedure to confirm that the synthesized compound has the expected elemental composition. d-nb.infosemanticscholar.org

X-ray Diffraction Analysis for Solid-State Structure Determination

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. iitg.ac.in In the synthesis of this compound or its derivatives, TLC would be used to visualize the consumption of starting materials and the formation of the product. rsc.orgthieme-connect.comsemanticscholar.org The separation is based on the differential partitioning of the sample components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in The position of the compound on the developed TLC plate, represented by its retention factor (Rf) value, can help in its identification when compared to a known standard. iitg.ac.in

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds without decomposing them. google.comgoogleapis.com In the context of this compound, GC is frequently employed to monitor reaction progress and determine the purity of the final product. google.comgoogleapis.com For example, in various patented processes for producing diphenylamine (B1679370) derivatives, GC is the specified method for analyzing the reaction mixture to determine the conversion of reactants and the selectivity for the desired product, as well as to quantify by-products like this compound. google.comgoogleapis.com The results from these analyses are often presented in tabular format, detailing the reaction conditions and the corresponding yields. google.comgoogleapis.com

The general principle of GC involves injecting a sample into a heated port, where it is vaporized and carried by a carrier gas through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column measures the quantity of each component as it elutes. nemi.gov

Flash Column Chromatography for Product Isolation

Flash column chromatography is a fundamental purification technique in synthetic organic chemistry, frequently employed to isolate desired products from crude reaction mixtures. This method is particularly effective for separating compounds with different polarities. In the context of synthesizing this compound and related N-substituted anilines, flash column chromatography on silica gel is a standard purification step. amazonaws.comumich.edu

The process involves loading the crude reaction mixture onto a column packed with a stationary phase, typically silica gel. A solvent system, or eluent, is then passed through the column under positive pressure. The choice of eluent is critical for achieving good separation. For compounds like this compound, a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) (EtOAc), is commonly used. umich.edursc.orgrsc.org The polarity of the eluent is often adjusted to control the retention time of the compounds on the column.

Researchers often start with a low-polarity eluent and gradually increase its polarity (gradient elution) to first elute non-polar impurities and then the desired product. amazonaws.com The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC). Once the fractions containing the pure product are identified, the solvent is removed in vacuo to yield the isolated compound. For instance, various N-substituted anilines have been successfully purified using different ratios of hexanes and ethyl acetate, demonstrating the versatility of this technique. rsc.org

Table 1: Examples of Flash Column Chromatography Conditions for Aniline (B41778) Derivatives

| Compound | Stationary Phase | Eluent System | Yield | Reference |

| N-methylaniline | Silica Gel | Gradient: Hexanes/Ethyl Acetate (10:1 to 4:1) | 93% | amazonaws.com |

| 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide | Silica Gel | Hexanes/Ethyl Acetate (10:1) | 91% | rsc.org |

| 5-morpholino-[1,1'-biphenyl]-2-ol | Silica Gel | Hexanes/Ethyl Acetate (80:20) | - | umich.edu |

| N-substituted anilines | Silica Gel | Petroleum Ether/Ethyl Acetate | - | rsc.org |

This table presents purification conditions for compounds structurally related to this compound, illustrating common practices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light a molecule absorbs are characteristic of its electronic structure, making UV-Vis spectroscopy a valuable tool for identifying certain functional groups, known as chromophores. msu.edu

For this compound, the primary chromophore is the substituted benzene ring. Aromatic systems like this typically exhibit strong absorption bands in the UV region, generally between 200 and 300 nm. These absorptions are due to π → π* transitions of the electrons in the aromatic ring. msu.edu The presence of substituents on the ring, such as the methyl and N-cyclohexylamino groups, can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε).

Table 2: UV-Vis Absorption Data for Related Compounds

| Compound | λmax | Solvent/Method | Notes | Reference |

| N-methylaniline | 1496 nm | Carbon Tetrachloride | Absorption corresponds to the N-H bond (NIR region). | researchgate.net |

| Unsaturated Ketone | 242 nm | - | Strong π → π* absorption. | msu.edu |

| N-(2-cyanoethyl)-N-methylaniline | - | Calculated | Theoretical prediction of the UV-Vis spectrum. | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of N-cyclohexyl-2-methylaniline. These methods solve the electronic Schrödinger equation, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of aniline (B41778) derivatives. For molecules like this compound, DFT can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties. Studies on related aniline compounds demonstrate that DFT methods, such as B3LYP, are effective for predicting molecular and electronic properties. For instance, in the analysis of similar fluorinated aniline derivatives, DFT has been used to calculate charge distributions and steric maps, which help in predicting regioselectivity in chemical reactions. The application of DFT can also elucidate how substituents, like the cyclohexyl and methyl groups, influence the electron density and reactivity of the aniline ring.

High-Level Ab Initio Methods (e.g., G4 method) for Thermochemical Properties

For highly accurate thermochemical data, such as enthalpies of formation, high-level ab initio methods are the gold standard. The Gaussian-4 (G4) method is a composite quantum-chemical approach known for its precision, often achieving chemical accuracy within 1 kcal/mol. While specific G4 studies on this compound are not prevalent, research on analogous compounds like N-methylaniline has utilized the G4 method to determine its standard molar enthalpy of formation in the gaseous state with excellent agreement with experimental values. This methodology involves a series of calculations to account for electron correlation, basis set effects, and other contributions to the total energy. Such calculations are crucial for creating reliable thermochemical databases and for the thermodynamic analysis of reactions involving these compounds.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. Theoretical calculations of vibrational frequencies and chemical shifts, often performed using DFT, can aid in the assignment of experimental spectra. For example, in studies of related complex organic molecules, calculated vibrational wavenumbers using the B3LYP method showed a strong correlation with experimental FT-IR and FT-Raman spectra after appropriate scaling. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can help confirm the structural features of synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra, providing insight into the electronic structure and orbital contributions to these transitions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, identifying intermediates, and characterizing transition states. For reactions involving aniline derivatives, DFT calculations can model potential energy surfaces to determine the most likely reaction pathways. For example, DFT has been used to analyze the reaction mechanism of the reductive rearrangement of oximes, revealing multiple energetically accessible pathways and the structures of key intermediates and transition states. Although specific models for this compound are not widely published, the methodologies used for other amine reactions, such as N-alkylation or oxidative coupling, are directly applicable. These studies involve locating transition state structures and calculating activation barriers, which provides quantitative insight into reaction kinetics and selectivity.

Assessment of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors, derived from the electron density, offer insights into the electrophilic and nucleophilic nature of different sites within the molecule. Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Molecular Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electrons.

These descriptors can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on various amines have used these DFT-based descriptors to correlate with experimental properties like pKa values, thereby quantifying molecular basicity. This approach allows for a systematic assessment of how the electronic structure of this compound governs its reactivity in various chemical environments.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are primarily investigated using quantum chemical methods, with Density Functional Theory (DFT) being a prominent approach. nih.govirjweb.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or higher, can accurately model molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Key electronic characteristics are elucidated through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net For this compound, the electron-donating nature of the ortho-methyl group and the amino group is expected to raise the HOMO energy level, thereby activating the aromatic ring towards electrophilic substitution. researchgate.netrsc.org The bulky cyclohexyl group influences the molecule's conformation and can cause steric effects that modulate electronic properties.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.net This analysis can quantify the delocalization of the nitrogen lone pair into the aromatic ring and other hyperconjugative interactions, providing a detailed picture of the molecule's electronic stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating capability; relates to ionization potential. researchgate.net |

| LUMO Energy | -0.3 eV | Indicates electron-accepting capability; relates to electron affinity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Reflects chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (μ) | 1.6 D | Measures the molecule's overall polarity. researchgate.net |

| Ionization Potential (IP) | 5.2 eV | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | 0.3 eV | Energy released upon adding an electron. researchgate.net |

Computational Approaches for Catalyst Design and Optimization

Computational methods are indispensable in the rational design of new and improved catalysts. nih.gov this compound and its derivatives can serve as ligands in homogeneous catalysis, particularly in transition-metal-catalyzed reactions like cross-coupling. The steric and electronic properties conferred by the ortho-methyl and N-cyclohexyl groups can be systematically tuned to optimize catalyst activity and selectivity.

The design process often involves several computational steps:

Ligand Screening: DFT calculations can be used to screen a virtual library of ligands based on this compound with various substituents. Properties such as the ligand's binding energy to a metal center and its electronic donor strength are calculated to identify promising candidates.

Modeling Catalytic Cycles: For a given reaction, the entire catalytic cycle can be modeled. This involves locating the structures of all intermediates and, crucially, the transition states for each elementary step. The calculated activation energies determine the rate-limiting step of the reaction. nih.gov

Performance Prediction: By analyzing the computed energy profile of the catalytic cycle, key performance indicators like reaction rates and selectivity can be predicted. This allows for an in silico assessment of a catalyst's efficiency before any experimental work is undertaken.

For example, in a hypothetical palladium-catalyzed amination reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. By modifying the this compound ligand scaffold, computational chemists can study how these changes affect the energy barriers of the transition states, guiding the synthesis of more efficient catalysts.

| Ligand Derivative | Modification | Computed Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| This compound | Base structure | 22.5 | Baseline activity |

| N-cyclohexyl-2,6-dimethylaniline | Added methyl group | 24.1 | Decreased activity (steric hindrance) |

| N-cyclohexyl-2-methyl-4-fluoroaniline | Added fluoro group | 21.8 | Slightly enhanced activity (electronic effect) |

| N-(4-tert-butylcyclohexyl)-2-methylaniline | Modified cyclohexyl group | 22.1 | Improved selectivity (steric tuning) |

Simulation of Chemical Reactions in Diverse Environments (e.g., Solutions, Surfaces)

Simulating chemical reactions provides a dynamic view of molecular transformations that complements static quantum chemical calculations. These simulations can model how environmental factors, such as solvent molecules or a solid surface, influence reaction pathways and kinetics. pitt.edu

Reactions in Solution: For reactions involving this compound in a solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reacting species (the QM region) are treated with a high level of quantum chemical theory, while the surrounding solvent molecules (the MM region) are described using a simpler, classical force field. This multiscale modeling approach captures the essential electronic changes of the reaction while remaining computationally feasible for large systems. pitt.edu Molecular dynamics (MD) simulations can be used to study the solvation structure of this compound and to sample reaction coordinates, providing insights into solvent effects on reaction barriers and mechanisms. For instance, simulating the electrochemical oxidation of this compound could reveal how the solvent influences the stability of radical cation intermediates. mdpi.com

Reactions on Surfaces: The interaction of this compound with surfaces is relevant in the context of heterogeneous catalysis and materials science. researchgate.net DFT calculations with periodic boundary conditions are the standard method for modeling reactions on solid surfaces, such as metals or metal oxides. These simulations can determine the most stable adsorption geometries of the molecule on the surface, identify active sites, and calculate the energy barriers for surface-mediated reactions. For example, one could simulate the dehydrogenation of the cyclohexyl ring or the C-N bond cleavage of this compound on a palladium surface to understand its decomposition pathways. researchgate.net

| Simulation Method | Environment | Typical Application | Key Insights |

|---|---|---|---|

| QM/MM Simulations | Solution (e.g., water, THF) | Studying reaction mechanisms like hydrolysis or oxidation. | Solvent effects on transition state energies and reaction kinetics. pitt.edu |

| Ab Initio Molecular Dynamics (AIMD) | Solution or Gas Phase | Exploring reaction dynamics and bond-breaking/forming events. | Dynamic pathways and short-lived intermediates. |

| Periodic DFT | Solid Surface (e.g., Pd, Pt) | Modeling adsorption and heterogeneous catalysis. | Adsorption energies, surface binding sites, and catalytic decomposition pathways. researchgate.net |

| Kinetic Monte Carlo (kMC) | Surface/Bulk Material | Simulating long-timescale evolution of a chemical system. | Predicting overall reaction rates and product distributions over time. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for N-cyclohexyl-2-methylaniline Derivatives

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes, and the synthesis of this compound derivatives is no exception. Future research is centered on moving away from traditional stoichiometric methods towards more efficient and environmentally benign catalytic processes.

Key areas of development include:

Continuous Flow Synthesis : This technology is a significant trend, offering enhanced heat and mass transfer, which can lead to shorter reaction times, purer products, and greater consistency compared to traditional batch methods. researchgate.netdiva-portal.org Flow chemistry has been successfully applied to the synthesis of related N-substituted compounds and holds promise for scaling up the production of this compound derivatives. researchgate.netdiva-portal.org

Green Catalysis : Research is focused on employing heterogeneous catalysts, such as Palladium on carbon (Pd/C), which can be easily recovered and reused. uva.nl Nickel-catalyzed reactions are also being explored for the synthesis of N-aryl piperidines from anilines, offering a potentially more economical alternative to palladium. nih.gov

Alternative Reagents and Reaction Media : The use of sustainable C1 sources like methanol (B129727) for N-methylation represents a move away from more toxic alkylating agents. uva.nl Furthermore, exploring solvent-free reaction conditions and microwave-assisted synthesis are emerging strategies to reduce environmental impact while maintaining high yields. researchgate.netatamanchemicals.com A notable method involves the palladium-catalyzed reductive coupling of 4-methylphenol with cyclohexylamine (B46788), highlighting a shift toward one-pot strategies.

Table 1: Emerging Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. researchgate.netdiva-portal.org | Improved reaction control, higher yields, enhanced safety, easier scalability. researchgate.net |

| Heterogeneous Catalysis | Utilizes catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). uva.nl | Ease of separation from the reaction mixture, catalyst recyclability, reduced waste. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. researchgate.net | Rapid heating, significantly reduced reaction times, often higher yields. researchgate.net |

| Sustainable Reagents | Employs less toxic and renewable reagents, such as using methanol as a C1 source. uva.nl | Reduced toxicity and environmental impact, potential for using bio-based feedstocks. |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. atamanchemicals.com | Reduced solvent waste, lower cost, simplified purification processes. |

Exploration of New Catalytic Applications and Functional Material Design

The unique structural features of this compound derivatives, particularly the bulky cyclohexyl group, make them valuable building blocks for new catalysts and functional materials. Their role as intermediates is expanding into areas requiring highly specific molecular architectures.

Future applications are being explored in:

Catalyst Design : The sterically hindered nature of the N-cyclohexyl moiety can be leveraged to design specialized ligands for metal catalysts, influencing the selectivity and efficiency of chemical transformations.

Functional Polymers and Materials : Palladium-catalyzed C–N cross-coupling reactions are extensively used to synthesize aniline (B41778) derivatives that serve as monomers for advanced materials. acs.org These materials include self-repairing polymers and highly conjugated systems for organic electronics. acs.org There is also growing interest in oligoarylamines for applications such as corrosion inhibitors. nih.gov

Porous Materials : The principles of supramolecular chemistry are being used to design complex architectures like ladder-and-platform frameworks, where aniline-type molecules can act as structural components. researchgate.net These materials have potential applications in gas sorption and storage. researchgate.net

Table 2: Potential Applications in Catalysis and Materials Science

| Application Area | Description | Relevant Derivatives/Concepts |

|---|---|---|

| Specialty Catalysts | Design of sterically hindered ligands to control catalytic reaction pathways. | N-cyclohexyl benzamides, urea (B33335) derivatives. |

| Organic Electronics | Synthesis of conjugated polymers where N-aryl groups act as electron donors. acs.org | N-arylated anilines, oligoarylamines. acs.orgnih.gov |

| Smart Polymers | Creation of materials with responsive properties, such as self-healing capabilities. acs.org | Aniline monomers incorporated into polymer chains. acs.org |

| Porous Frameworks | Use of derivatives as building blocks in metal-organic or supramolecular structures for gas storage. researchgate.net | Bidentate ligands derived from aniline-like structures. researchgate.net |

| Biological Probes | Development of functional materials for applications in chemical biology. acs.org | Compounds synthesized via C–N cross-coupling reactions. acs.org |

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational chemistry and experimental synthesis is becoming a cornerstone of modern chemical research. For this compound, computational tools are pivotal in predicting molecular properties, guiding experimental design, and elucidating reaction mechanisms, thereby saving time and resources.

Key computational approaches include:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules, model reaction pathways, and understand catalyst behavior at an atomic level. rsc.org This helps in optimizing reaction conditions and designing more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its properties. mdpi.comnih.gov By using molecular descriptors and fingerprints, these models can predict the biological activity or physical properties of new this compound derivatives before they are synthesized. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations are employed to study the dynamic behavior of molecules over time. nih.gov This is particularly useful for understanding how a derivative might interact with a biological target, such as a protein's binding site, which is crucial for drug discovery. nih.gov

Table 3: Computational Techniques in this compound Research

| Technique | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Investigating electronic properties and reaction mechanisms. rsc.org | Catalyst design, understanding reactivity, predicting spectral data. |

| QSAR Modeling | Predicting physicochemical and pharmacokinetic properties. mdpi.comnih.gov | Guiding the design of derivatives with desired properties (e.g., lipophilicity). mdpi.com |

| Molecular Dynamics (MD) | Simulating the interaction between a ligand and a biological target. nih.gov | Assessing the binding affinity and stability of potential drug candidates. |

| In Silico Screening | Virtually screening libraries of compounds for potential activity. | Identifying promising candidates for synthesis and further testing. |

High-Throughput Experimentation and Automation in Discovery and Optimization

To accelerate the pace of discovery, the chemical sciences are increasingly adopting automation and high-throughput experimentation (HTE). acs.org These technologies allow researchers to perform and analyze a massive number of experiments in a fraction of the time required by traditional methods. researchgate.net

Emerging trends in this area involve:

Automated Reaction Screening : HTE platforms, often utilizing robotic liquid handlers and 96-well plates, enable the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, bases, temperatures) simultaneously. researchgate.net This is especially valuable for optimizing complex transformations like the Buchwald-Hartwig amination, a common method for synthesizing aniline derivatives. acs.org

Design of Experiments (DoE) : Instead of varying one factor at a time, DoE is a statistical approach used to explore the effects of multiple variables and their interactions simultaneously. acs.org When combined with HTE, DoE can efficiently map a reaction's parameter space to find the optimal conditions for yield and purity. acs.org

Self-Driving Laboratories : The ultimate goal is the creation of autonomous laboratories where artificial intelligence and machine learning algorithms analyze data from experiments in real-time to decide the next set of experiments to perform. acs.org These closed-loop systems can independently optimize a chemical reaction with minimal human intervention, promising to revolutionize the discovery of new molecules and materials. researchgate.netacs.org

Table 4: Components of an Automated Discovery Workflow

| Component | Function | Example Technology |

|---|---|---|

| Robotic Platform | Automates the physical execution of experiments (e.g., dispensing reagents, heating). researchgate.net | Liquid handling robots, automated synthesizers. researchgate.net |

| Analytical Technique | Provides rapid analysis of reaction outcomes. researchgate.net | Mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC). |

| Data Management | Collects and organizes the large datasets generated from HTE. | Laboratory Information Management Systems (LIMS). |

| Intelligent Algorithm | Analyzes data and plans subsequent experiments based on a defined goal. acs.org | Design of Experiments (DoE) software, Machine Learning models. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-methylaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination between 2-methylaniline derivatives and cyclohexyl halides. For optimization, employ Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via GC-MS or HPLC. Crystallographic validation, as demonstrated for structurally similar compounds (e.g., single-crystal X-ray diffraction of 4-methoxy-2-methylaniline derivatives), can confirm stereochemical outcomes .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to resolve cyclohexyl ring conformers and aniline substituent effects. Compare coupling constants to distinguish axial/equatorial protons in the cyclohexyl group.

- IR : Identify N–H stretching (3300–3500 cm) and C–N aromatic bending (1250–1350 cm).

- UV-Vis : Analyze transitions in the aromatic system; solvent effects on absorbance maxima can indicate electronic interactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (EN 374 standard), safety goggles, and lab coats. For volatile aerosols, wear P95 respirators (NIOSH/US) .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.

- Storage : Store in amber glass under inert gas (N) at 2–8°C to prevent oxidation. Dispose of degraded material via certified hazardous waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .

- Incorporate dispersion corrections (e.g., D3-BJ) to account for weak cyclohexyl-aniline interactions. Validate calculations against experimental dipole moments or X-ray-derived bond lengths .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Reproducibility : Standardize solvent systems (e.g., use IUPAC-recommended buffers for pKa determination).

- Cross-validation : Compare HPLC-derived solubility data with computational COSMO-RS predictions.

- Error Analysis : Quantify batch-to-batch impurities via LC-MS and adjust property measurements accordingly .

Q. How does the steric hindrance of the cyclohexyl group influence the compound’s reaction kinetics in cross-coupling or alkylation reactions?

- Methodological Answer :

- Perform kinetic studies under pseudo-first-order conditions, varying cyclohexyl substituent size (e.g., compare with tert-butyl analogs).

- Use Eyring plots to quantify activation parameters (, ).

- Computational modeling (e.g., transition state optimization with DFT) can visualize steric clashes .

Q. What are the ecological implications of this compound, given limited toxicity and degradation data?

- Methodological Answer :

- Conduct OECD 301F biodegradability assays to estimate persistence.

- Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict acute aquatic toxicity (LC).

- Prioritize in vitro assays (e.g., Microtox®) for rapid screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.